molecular formula C9H8Br2N2 B13457218 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole

Cat. No.: B13457218
M. Wt: 303.98 g/mol
InChI Key: QVAQMRZQGLHSMP-UHFFFAOYSA-N
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Description

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine atoms at the 5 and 3 positions, a bromomethyl group at the 3 position, and a methyl group at the 2 position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydrogenated indazole derivatives.

Scientific Research Applications

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The bromine atoms and the indazole ring can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylindazole
  • 3-bromo-2-methylindazole
  • 5-bromo-3-methylindazole

Uniqueness

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is unique due to the presence of both bromine atoms and a bromomethyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

5-Bromo-3-(bromomethyl)-2-methyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique indazole scaffold with two bromine substituents that enhance its reactivity and biological activity. The molecular structure can be represented as follows:

C10H8Br3N\text{C}_{10}\text{H}_{8}\text{Br}_{3}\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms allows for significant binding interactions that can modulate enzyme activity or alter signaling pathways. Notably, the compound has been studied for its potential as a kinase inhibitor, which is crucial for cancer treatment .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound's potency was found to be superior to that of the standard drug metronidazole in certain assays .

Table 1: Antimicrobial Activity Comparison

CompoundPathogenIC50 (µM)Reference
This compoundE. histolytica0.740
MetronidazoleG. intestinalis9.45
This compoundT. vaginalis1.25

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell growth and survival pathways. For instance, it has demonstrated inhibitory effects on c-MET kinase, which is implicated in several cancers .

Case Study: Kinase Inhibition

A recent study explored the efficacy of this compound as an ATP-competitive inhibitor of c-MET kinase. The compound exhibited an IC50 value significantly lower than many existing inhibitors, indicating strong potential for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the indazole ring can significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances antiprotozoal activity, suggesting a strategic approach to optimizing therapeutic efficacy .

Table 2: SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antiprotozoal activity
Bromine substitutionEnhanced binding affinity
Alkyl chain lengthVaried cytotoxicity

Properties

Molecular Formula

C9H8Br2N2

Molecular Weight

303.98 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-methylindazole

InChI

InChI=1S/C9H8Br2N2/c1-13-9(5-10)7-4-6(11)2-3-8(7)12-13/h2-4H,5H2,1H3

InChI Key

QVAQMRZQGLHSMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)CBr

Origin of Product

United States

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